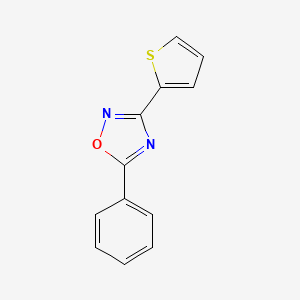![molecular formula C12H18N2O4S B5508930 {4-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5508930.png)
{4-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-oxazepan-6-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is part of a class of molecules that exhibit interesting chemical and physical properties due to their unique molecular structures. These molecules often contain heterocyclic rings, such as thiazole, and functional groups like methanol, which contribute to their reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds involves various strategies, including palladium-catalyzed reactions, oxidative cyclization, and methoxycarbonylation processes. For example, palladium-catalyzed synthesis techniques have been applied to create complex molecules with high precision and yield, indicating potential methods for synthesizing the subject compound (Gabriele et al., 2000).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods, is crucial for understanding the conformation and electronic properties of these molecules. Studies on related compounds have utilized techniques like FT-IR spectroscopy and single-crystal X-ray diffraction to elucidate their structures, suggesting similar approaches could be used for our compound of interest (Gumus et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures often include cycloadditions, nucleophilic substitutions, and electrochemical processes. For instance, the electrochemical study of catechol derivatives in methanol has provided insights into the synthesis of o-benzoquinones, which could relate to the reactivity of the compound (Nematollahi & Golabi, 1996).
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Research has explored the use of thiazole-based ligands in catalysis, highlighting their potential in the oxidation of primary alcohols and hydrocarbons. For example, a study by Ghorbanloo and Alamooti (2017) demonstrated the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, showing its efficiency as a reusable catalyst for such oxidation processes. The catalyst displayed significant activity and could be reused multiple times without a notable loss in performance, underscoring its potential in sustainable chemical processes (Ghorbanloo & Alamooti, 2017).
Fluorescence Sensing
Thiazole derivatives have been utilized in the development of fluorescent dyes for the sensing of low molecular weight alcohols. A notable example is the work by Orellana et al. (1995), where highly fluorescent dyes based on thiazole were employed for the optical sensing of alcohols like methanol and ethanol in nonhydroxylic media. This research opens avenues for developing sensitive and selective sensors for alcohol detection in various applications, including environmental monitoring and quality control in the food and beverage industry (Orellana et al., 1995).
Organic Synthesis
The utility of thiazole compounds extends to organic synthesis, where they serve as intermediates in synthesizing complex molecules. Research by Natte et al. (2017) highlighted methanol's role as a common solvent and reagent in forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, emphasizing the synthesis of methylated products. Thiazole compounds contribute significantly to these processes, offering pathways to synthesize a wide range of chemical products, including pharmaceuticals and fine chemicals (Natte et al., 2017).
Eigenschaften
IUPAC Name |
[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-(2-methoxy-4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-8-10(19-12(13-8)17-2)11(16)14-3-4-18-7-9(5-14)6-15/h9,15H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQXRMFSVLEYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC)C(=O)N2CCOCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5508874.png)
![(3S*,4S*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5508877.png)
![N-(3,5-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5508882.png)
![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5508892.png)

![1-tert-butyl-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5508901.png)
![7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5508904.png)
![4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508907.png)

![methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5508945.png)
![1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5508950.png)
![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)nicotinic acid](/img/structure/B5508954.png)